molecular formula C30H22CrN8NaO11S+ B12755283 Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) CAS No. 85865-89-0

Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-)

Cat. No.: B12755283
CAS No.: 85865-89-0
M. Wt: 777.6 g/mol
InChI Key: KRAHQUSLIAFVKK-UHFFFAOYSA-O
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Description

Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) is a complex organic compound with a molecular formula of C32H19CrN8O11S.2Na . This compound is known for its intricate structure, which includes azo groups, nitro groups, and chromate ions. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) involves multiple steps. The process typically starts with the preparation of the azo compounds through diazotization and coupling reactions. The chromate complex is then formed by reacting the azo compounds with chromate salts under controlled conditions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of certain metal ions.

    Biology: The compound’s chromate component is studied for its potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.

    Industry: It is used in the dye industry for coloring textiles and other materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and DNA. The chromate ion can form complexes with various biomolecules, altering their function and activity. The azo groups can also participate in electron transfer reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds include other azo dyes and chromate complexes. For example:

These compounds share similar structural features but differ in their specific substituents and molecular weights. The unique combination of functional groups in sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) makes it particularly valuable for specific research applications.

Properties

CAS No.

85865-89-0

Molecular Formula

C30H22CrN8NaO11S+

Molecular Weight

777.6 g/mol

IUPAC Name

sodium;chromium;hydron;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-1H-pyrazol-4-id-5-one

InChI

InChI=1S/C20H13N3O7S.C10H8N5O4.Cr.Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;1-5-9(10(17)14-11-5)13-12-7-4-6(15(18)19)2-3-8(7)16;;/h1-10,24-25H,(H,28,29,30);2-4,16H,1H3,(H,14,17);;/q;-1;;+1/p+1

InChI Key

KRAHQUSLIAFVKK-UHFFFAOYSA-O

Canonical SMILES

[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na+].[Cr]

Origin of Product

United States

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